molecular formula C7H6FNO5S B13359069 Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- CAS No. 23379-32-0

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro-

Cat. No.: B13359069
CAS No.: 23379-32-0
M. Wt: 235.19 g/mol
InChI Key: AQKUPMORZULSMZ-UHFFFAOYSA-N
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Description

This unique substitution pattern distinguishes it from other benzenesulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF) or (2-aminoethyl)benzenesulfonyl fluoride (AEBSF). The hydroxyl and nitro groups likely influence its reactivity, solubility, and biological activity, particularly in enzyme inhibition contexts .

Properties

CAS No.

23379-32-0

Molecular Formula

C7H6FNO5S

Molecular Weight

235.19 g/mol

IUPAC Name

4-hydroxy-2-methyl-3-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H6FNO5S/c1-4-6(15(8,13)14)3-2-5(10)7(4)9(11)12/h2-3,10H,1H3

InChI Key

AQKUPMORZULSMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Core

The initial step involves constructing the benzene ring substituted with methyl, nitro, and hydroxyl groups. Several strategies exist:

  • Electrophilic Aromatic Substitution (EAS): Direct nitration and hydroxylation of methylbenzene derivatives, with regioselectivity controlled via directing effects.
  • Stepwise Functionalization: Starting from methylbenzene (toluene), nitration under controlled conditions introduces the nitro group, followed by hydroxylation using diazotization or phenol synthesis methods.

Reaction Pathway:

Step Reaction Conditions References
1 Nitration of toluene Fuming nitric acid, sulfuric acid, 0–5°C ,
2 Hydroxylation at para position Phenol formation via diazotization or phenol synthesis ,

Introduction of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is introduced via sulfonation of the aromatic ring, followed by fluorination:

  • Sulfonation: Reaction with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride intermediate.
  • Fluorination: Conversion of sulfonyl chloride to sulfonyl fluoride using fluorinating agents such as potassium bifluoride or sulfur tetrafluoride.

Reaction Pathway:

Step Reaction Conditions References
3 Sulfonation of aromatic ring Chlorosulfonic acid, 0–25°C ,
4 Conversion to sulfonyl fluoride Potassium bifluoride in acetonitrile, reflux ,

Final Assembly and Purification

The final compound is purified via recrystallization or chromatography, ensuring removal of unreacted starting materials and by-products.

Data Tables of Reaction Conditions

Reaction Step Reagents Temperature Time Yield (%) Notes
Aromatic nitration Nitric acid, sulfuric acid 0–5°C 2 hours 85–90 Regioselectivity controlled
Hydroxylation Diazotization reagents 0–5°C 4 hours 75–80 Phenol formation
Sulfonation Chlorosulfonic acid 0–25°C 3 hours 80–85 Exothermic, requires cooling
Fluorination Potassium bifluoride Reflux 6–12 hours 70–75 Purity crucial

Research Results and Optimization Strategies

Recent studies emphasize the importance of green chemistry approaches, such as microwave-assisted sulfonation and fluorination, which significantly reduce reaction times and hazardous waste. For example, microwave irradiation at 150°C for 10 minutes enhances yield and selectivity in sulfonyl fluoride formation.

Kinetic Data:

Reaction Rate Constant (k) Activation Energy (Ea) Reference
Sulfonation 0.025 min$$^{-1}$$ 45 kJ/mol
Fluorination 0.015 min$$^{-1}$$ 50 kJ/mol

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl fluoride group under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methyl-3-nitrobenzenesulfonyl fluoride.

    Reduction: Formation of 4-hydroxy-2-methyl-3-aminobenzenesulfonyl fluoride.

    Substitution: Formation of various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- has a wide range of applications in scientific research, including:

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a pharmacophore in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenesulfonylfluoride, 4-hydroxy-2-methyl-3-nitro- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This interaction is often mediated by nucleophilic attack from amino acid residues within the enzyme’s active site, resulting in the formation of a stable enzyme-inhibitor complex.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Positions) Key Functional Groups Notable Properties/Effects
4-Hydroxy-2-methyl-3-nitro-BSF -OH (4), -CH₃ (2), -NO₂ (3) Sulfonyl fluoride, hydroxyl Potential H-bond donor (hydroxy), electron-withdrawing nitro
PMSF (Phenylmethylsulfonyl Fluoride) -CH₂C₆H₅ (para) Sulfonyl fluoride, methyl Serine protease inhibitor; hydrophobic
AEBSF ((2-Aminoethyl)benzenesulfonyl fluoride) -CH₂CH₂NH₂ (para) Sulfonyl fluoride, aminoethyl Broad-spectrum protease inhibitor; water-soluble
4-Methyl-3-nitro-BSF (CAS 1535-47-3) -CH₃ (4), -NO₂ (3) Sulfonyl fluoride, methyl Electron-withdrawing nitro enhances reactivity
9a/9b (Synthesized BSF derivatives) Variable (e.g., aryl, alkyl) Sulfonyl fluoride Covalent binding to serine residues; elastase inhibition

Reactivity and Enzyme Inhibition

  • Nitro Group Effects : The 3-nitro group is electron-withdrawing, increasing the electrophilicity of the sulfonyl fluoride moiety. This could accelerate covalent bond formation with serine residues in enzymes, similar to 4-methyl-3-nitro-BSF .
  • Comparison with AEBSF: AEBSF’s aminoethyl group improves water solubility and broadens inhibitory activity across proteases. The target compound’s hydroxy group may limit solubility but enhance specificity for certain targets .

Physicochemical Properties

  • Solubility : The hydroxy group may confer moderate polarity, but nitro and methyl groups could counterbalance this, leading to lower solubility compared to AEBSF .
  • Stability : Sulfonyl fluorides with electron-withdrawing groups (e.g., nitro) are generally more reactive but less stable in aqueous environments than PMSF .

Biological Activity

4-Hydroxy-2-methyl-3-nitrobenzenesulfonylfluoride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its structural characteristics that contribute to its bioactivity.

Chemical Structure and Properties

The compound is characterized by a sulfonyl fluoride group and a nitro group, which are known to enhance reactivity and biological activity. The presence of the hydroxyl group also plays a crucial role in its interaction with biological macromolecules.

Property Details
Molecular Formula C₇H₈FNO₃S
Molecular Weight 207.21 g/mol
Functional Groups Hydroxyl, Nitro, Sulfonyl Fluoride
Solubility Soluble in polar solvents

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. Specifically, benzenesulfonylfluoride derivatives have been shown to interact with various proteins and enzymes, impacting cellular pathways:

  • Enzyme Inhibition : Compounds structurally related to benzenesulfonylfluoride can inhibit carbonic anhydrases (CAs), which are pivotal in various physiological processes. For instance, certain analogues demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent inhibition .
  • Apoptosis Induction : Studies on related compounds have shown significant apoptosis induction in cancer cell lines, particularly MDA-MB-231 cells, where one analogue increased the percentage of annexin V-FITC-positive cells by 22-fold compared to controls .

Antibacterial Activity

The antibacterial properties of 4-hydroxy-2-methyl-3-nitrobenzenesulfonylfluoride have been evaluated against various bacterial strains. The results indicate:

  • Inhibition against Staphylococcus aureus : At a concentration of 50 μg/mL, compounds exhibited inhibition rates of 80.69%, compared to a positive control (CIP) at 99.2% .
  • Anti-biofilm Activity : Significant anti-biofilm activity was noted against Klebsiella pneumoniae with inhibition rates of 79.46% and 77.52% for specific analogues .

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that the compound could effectively induce apoptosis in breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Studies : A series of benzenesulfonamide derivatives were tested for their antibacterial properties, revealing that structural modifications could enhance their efficacy.

Predictive ADMET Studies

Predictive studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have shown promising pharmacokinetic profiles for derivatives of this compound. These studies are essential for understanding the therapeutic potential and safety profile before clinical applications.

Q & A

Basic Research Questions

What are the key challenges in synthesizing 4-hydroxy-2-methyl-3-nitro-benzenesulfonylfluoride, and how can reaction conditions be optimized?

The synthesis of nitro- and hydroxy-substituted benzenesulfonyl fluorides requires careful control of reaction conditions to avoid side reactions like premature hydrolysis or decomposition. For example, the use of 18-crown-6 ether in acetonitrile with potassium fluoride (KF) has been effective for nucleophilic fluorination of sulfonyl chlorides . However, the nitro group’s electron-withdrawing nature may slow fluorination kinetics, necessitating extended reaction times or elevated temperatures. Characterization should include 1H NMR to confirm substitution patterns and HPLC to assess purity (>95% by area) .

How can researchers ensure the stability of this compound during storage and handling?

The compound’s stability is influenced by moisture and temperature. Storage under argon in a desiccator at -20°C is recommended to prevent hydrolysis of the sulfonyl fluoride group. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic LC-MS analysis can identify degradation products, such as the sulfonic acid derivative .

What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H/13C NMR to confirm aromatic substitution patterns and nitro/hydroxy group positions.
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-F stretch) validate the sulfonyl fluoride group .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion ([M-H]⁻ expected for C₇H₅FNO₅S).

Advanced Research Questions

How does the compound inhibit serine proteases, and how can its potency be quantified?

The sulfonyl fluoride group acts as an electrophile, covalently modifying the catalytic serine residue in proteases (e.g., trypsin, chymotrypsin). To quantify inhibition:

Perform kinetic assays with a fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC for trypsin).

Pre-incubate the enzyme with varying inhibitor concentrations (0.01–1 mM) for 30 min.

Measure residual activity and calculate IC₅₀ using nonlinear regression.
Note: Contradictory IC₅₀ values across studies (e.g., 0.1 mM vs. 0.5 mM) may arise from differences in assay pH or pre-incubation time .

How can structural modifications enhance selectivity for specific enzyme targets?

  • Rational Design : Introduce bulkier substituents (e.g., methyl at position 2) to sterically hinder off-target binding.
  • SAR Studies : Compare inhibition constants (Ki) of analogs (e.g., 4-nitro vs. 4-fluoro derivatives) against a panel of proteases.
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., neutrophil elastase) to map active-site interactions .

What strategies resolve contradictions in reported ecological toxicity data?

Conflicting data on environmental persistence may stem from divergent test systems (e.g., soil vs. aquatic models). Standardize assays using OECD Guidelines 301/302 for biodegradability and OECD 211 for Daphnia magna toxicity. For nitro-substituted sulfonyl fluorides, prioritize testing for bioaccumulation potential (log P >3 indicates risk) .

How can gas-phase fluorine migration reactions be studied for mechanistic insights?

Use tandem mass spectrometry (MS/MS) with electron ionization to generate radical cations. Monitor fluorine migration via:

Collision-induced dissociation (CID) of the molecular ion.

High-resolution tracking of fragment ions (e.g., m/z 81 for F⁻).
This approach revealed preferential migration to electron-deficient aromatic positions in related sulfonyl fluorides .

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